![molecular formula C16H23N3O3S B2913295 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide CAS No. 892267-04-8](/img/structure/B2913295.png)
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide
Overview
Description
The compound is a derivative of dihydrothieno[3,2-d]pyrimidin, which is a heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis would require advanced computational chemistry tools to accurately predict the 3D structure and properties of the molecule. This typically involves quantum mechanical calculations and molecular dynamics simulations .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. In general, the reactivity of a compound like this could be influenced by the presence of the dihydrothieno[3,2-d]pyrimidin ring and the amide functional group .Scientific Research Applications
Anticancer Activity
This compound has shown potential anticancer activities. It was designed and synthesized to target VEGFR-2 . The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells . It exhibited strong anti-VEGFR-2 potential with an IC 50 value of 0.084 μM . Additionally, it displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .
Induction of Cell Cycle Arrest
The compound induced cell cycle arrest in G2/M phase and promoted apoptosis in MCF-7 cancer cells . Apoptosis was stimulated by the compound by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold) .
Increase in Caspase Levels
The compound significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) . This suggests that the compound could play a role in the induction of apoptosis in cancer cells.
Inhibition of EZH2
Substituted thieno[3,2-d]pyrimidine derivatives, such as this compound, have been synthesized as EZH2 inhibitors . The compound showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2 and K562 cells .
Inhibition of Cancer Cell Migration
The compound has been shown to inhibit the migration of SU-DHL-6 cells . This suggests that the compound could play a role in preventing the metastasis of cancer cells.
Potential Drug Development
Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that the compound could be a promising anticancer agent that may provide effective treatment options for cancer patients .
These findings highlight the potential of thieno[2,3-d]pyrimidine derivatives as a new class of anticancer agents and provide a foundation for further research in this area .
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation. It has been associated with various types of cancers, making it an attractive target for antitumor agents .
Mode of Action
The compound acts as an inhibitor of the EZH2 enzyme . By binding to the enzyme, it prevents EZH2 from performing its function, thereby affecting the proliferation of cancer cells . The exact interaction between the compound and its target, however, requires further investigation.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . This can lead to changes in gene expression, particularly genes involved in cell proliferation and survival. The downstream effects of this disruption can include reduced proliferation of cancer cells and induction of apoptosis .
Result of Action
The compound has shown promising antitumor activity against various cancer cell lines . It can significantly affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects are likely a result of the compound’s inhibition of the EZH2 enzyme and the subsequent disruption of histone methylation pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-11(2)6-8-17-13(20)5-3-4-9-19-15(21)14-12(7-10-23-14)18-16(19)22/h7,10-11H,3-6,8-9H2,1-2H3,(H,17,20)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWKJYJKOUPECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=C(C=CS2)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321100 | |
Record name | 5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823188 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide | |
CAS RN |
892267-04-8 | |
Record name | 5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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